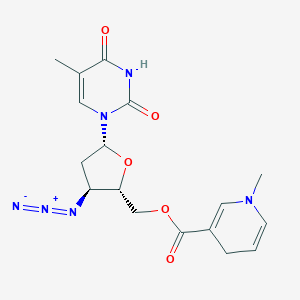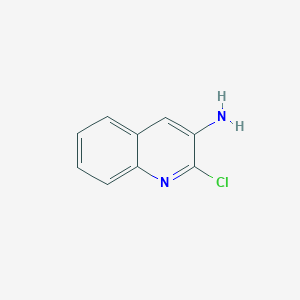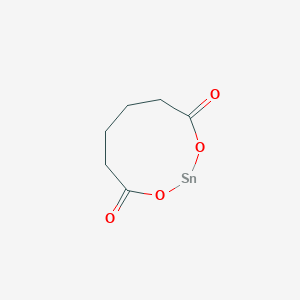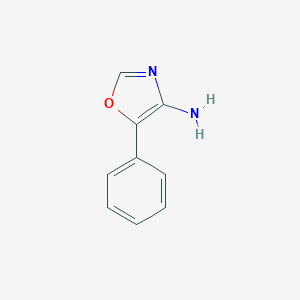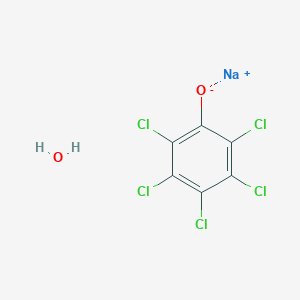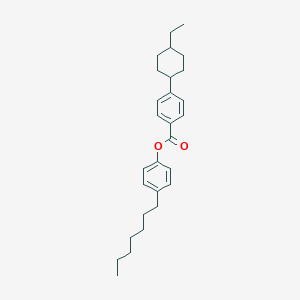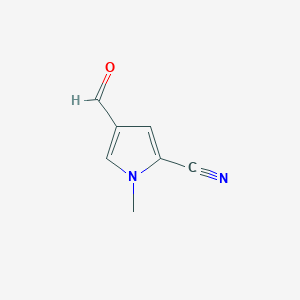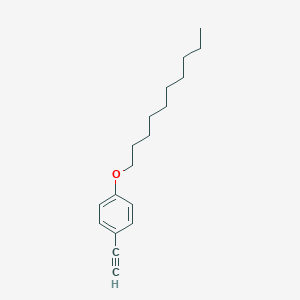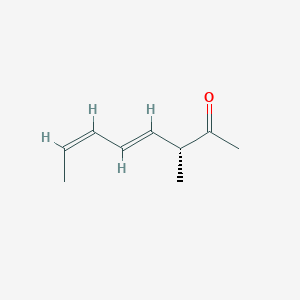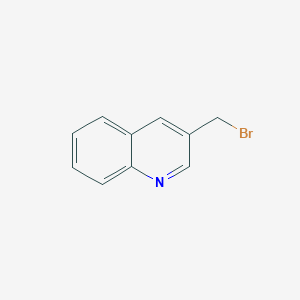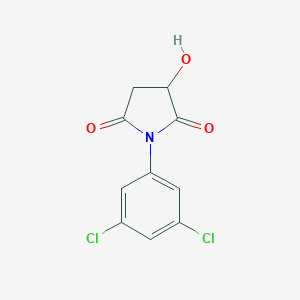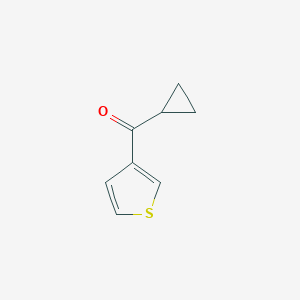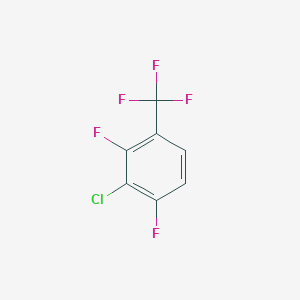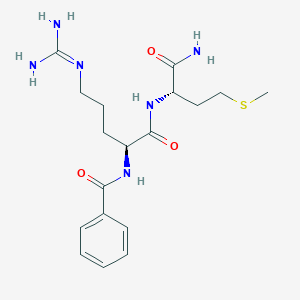
N-Benzoylarginyl-methioninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzoylarginyl-methioninamide, also known as BAM, is a synthetic peptide that has gained significant attention in the field of scientific research due to its potential applications in various fields of study. BAM is a derivative of the endogenous peptide hormone, ghrelin, and has been shown to possess a range of biochemical and physiological effects.
Mecanismo De Acción
N-Benzoylarginyl-methioninamide exerts its effects by binding to the growth hormone secretagogue receptor (GHS-R). This receptor is expressed in various tissues throughout the body and is involved in the regulation of growth hormone secretion, appetite, and energy metabolism. N-Benzoylarginyl-methioninamide has been shown to activate the GHS-R, leading to the release of growth hormone and other signaling molecules.
Efectos Bioquímicos Y Fisiológicos
N-Benzoylarginyl-methioninamide has a range of biochemical and physiological effects, including the stimulation of growth hormone release, the promotion of food intake, and the regulation of energy metabolism. Additionally, N-Benzoylarginyl-methioninamide has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-Benzoylarginyl-methioninamide in lab experiments is its relative ease of synthesis and purification. Additionally, N-Benzoylarginyl-methioninamide has been shown to possess a range of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, one limitation of using N-Benzoylarginyl-methioninamide is its potential to induce off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are numerous future directions for the study of N-Benzoylarginyl-methioninamide. One potential avenue of research is the development of N-Benzoylarginyl-methioninamide-based therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the precise mechanisms by which N-Benzoylarginyl-methioninamide exerts its effects and to identify potential off-target effects. Finally, the development of new N-Benzoylarginyl-methioninamide analogs with improved pharmacological properties may also be an area of future research.
Métodos De Síntesis
The synthesis of N-Benzoylarginyl-methioninamide involves the use of solid-phase peptide synthesis (SPPS) techniques. This method involves the stepwise addition of amino acids onto a solid support, which is then cleaved to yield the desired peptide. The synthesis of N-Benzoylarginyl-methioninamide is relatively straightforward, and the peptide can be obtained in high yields and purity.
Aplicaciones Científicas De Investigación
N-Benzoylarginyl-methioninamide has been the subject of numerous scientific studies due to its potential applications in various fields of study. One of the most significant applications of N-Benzoylarginyl-methioninamide is in the field of cancer research. Studies have shown that N-Benzoylarginyl-methioninamide can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
Número CAS |
113849-03-9 |
|---|---|
Nombre del producto |
N-Benzoylarginyl-methioninamide |
Fórmula molecular |
C18H28N6O3S |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide |
InChI |
InChI=1S/C18H28N6O3S/c1-28-11-9-13(15(19)25)23-17(27)14(8-5-10-22-18(20)21)24-16(26)12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3,(H2,19,25)(H,23,27)(H,24,26)(H4,20,21,22)/t13-,14-/m0/s1 |
Clave InChI |
OBQHDGOHGZQEHX-KBPBESRZSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1 |
SMILES |
CSCCC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1 |
SMILES canónico |
CSCCC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1 |
Sinónimos |
Bz-Arg-Met-NH2 N-benzoylarginyl-methioninamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B55616.png)
